N-(4-ethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method involves the condensation of 4-ethoxyaniline with 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid under acidic conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with different functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, leading to reduced cellular damage . Additionally, it may interact with DNA or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Paracetamol: Acetaminophen, a widely used analgesic and antipyretic drug.
Coumarin Derivatives: Various chromene derivatives with similar structural features and biological activities.
Uniqueness
N-(4-ethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse range of applications in scientific research further highlight its uniqueness compared to other similar compounds .
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO4/c1-4-24-15-8-6-14(7-9-15)21-20(23)18-11-17(22)16-10-5-12(2)13(3)19(16)25-18/h5-11H,4H2,1-3H3,(H,21,23) |
InChI Key |
XXHAICKCXPAUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C |
Origin of Product |
United States |
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